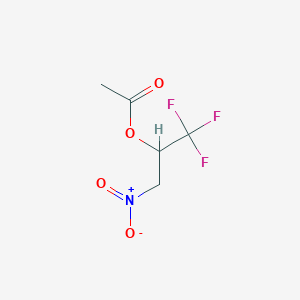
1,1,1-Trifluoro-3-nitro-2-propanol acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trifluoro-3-nitro-2-propanol acetate is an organic compound with the molecular formula C5H7F3NO4 It is a derivative of 1,1,1-trifluoro-3-nitro-2-propanol, where the hydroxyl group is esterified with acetic acid
準備方法
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-nitro-2-propanol acetate can be synthesized through the esterification of 1,1,1-trifluoro-3-nitro-2-propanol with acetic anhydride or acetyl chloride. The reaction typically occurs under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The general reaction scheme is as follows:
[ \text{CF}_3\text{CH(NO}_2\text{)CH}_2\text{OH} + \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{CF}_3\text{CH(NO}_2\text{)CH}_2\text{OCOCH}_3 + \text{CH}_3\text{COOH} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
1,1,1-Trifluoro-3-nitro-2-propanol acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed back to 1,1,1-trifluoro-3-nitro-2-propanol and acetic acid in the presence of water and an acid or base catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid or sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Hydrolysis: 1,1,1-Trifluoro-3-nitro-2-propanol and acetic acid.
Reduction: 1,1,1-Trifluoro-3-amino-2-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,1,1-Trifluoro-3-nitro-2-propanol acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. Its unique trifluoromethyl and nitro groups make it valuable in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules through its nitro and trifluoromethyl groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of 1,1,1-trifluoro-3-nitro-2-propanol acetate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These properties make it a useful tool in studying enzyme mechanisms and developing enzyme inhibitors.
類似化合物との比較
Similar Compounds
1,1,1-Trifluoro-2-propanol: A related compound with similar trifluoromethyl and hydroxyl groups but lacking the nitro group.
1,1,1-Trifluoro-3-nitro-2-propanol: The parent compound of the acetate derivative, with a hydroxyl group instead of an acetate group.
1,1,1-Trifluoro-2-propyl acetate: Another ester derivative with similar trifluoromethyl and acetate groups but lacking the nitro group.
Uniqueness
1,1,1-Trifluoro-3-nitro-2-propanol acetate is unique due to the presence of both trifluoromethyl and nitro groups, which impart distinct chemical and physical properties. The combination of these groups makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
(1,1,1-trifluoro-3-nitropropan-2-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO4/c1-3(10)13-4(2-9(11)12)5(6,7)8/h4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUVQMFMHLDUJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














